2-amino-3-(isoquinolin-1-yl)propanoic acid dihydrochloride
Description
2-amino-3-(isoquinolin-1-yl)propanoic acid dihydrochloride is a chemical compound that features an amino acid backbone with an isoquinoline moiety attached to it
Properties
CAS No. |
2758000-04-1 |
|---|---|
Molecular Formula |
C12H14Cl2N2O2 |
Molecular Weight |
289.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(isoquinolin-1-yl)propanoic acid dihydrochloride typically involves the reaction of isoquinoline with a suitable amino acid derivative under controlled conditions. One common method involves the use of a coupling reagent to facilitate the formation of the amide bond between the isoquinoline and the amino acid. The reaction is often carried out in an organic solvent such as dichloromethane or dimethylformamide, with the addition of a base like triethylamine to neutralize the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of 2-amino-3-(isoquinolin-1-yl)propanoic acid dihydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(isoquinolin-1-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline moiety to tetrahydroisoquinoline derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives, which can have different functional groups attached to the amino acid backbone, leading to a wide range of chemical and biological properties.
Scientific Research Applications
2-amino-3-(isoquinolin-1-yl)propanoic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-3-(isoquinolin-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(quinolin-1-yl)propanoic acid dihydrochloride
- 2-amino-3-(pyridin-1-yl)propanoic acid dihydrochloride
- 2-amino-3-(benzimidazol-1-yl)propanoic acid dihydrochloride
Uniqueness
2-amino-3-(isoquinolin-1-yl)propanoic acid dihydrochloride is unique due to the presence of the isoquinoline moiety, which imparts distinct chemical and biological properties compared to other similar compounds. The isoquinoline ring system can engage in specific interactions with biological targets, making it a valuable scaffold in medicinal chemistry and drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
